![molecular formula C10H15NO B2928068 甲基[2-(3-甲基苯氧基)乙基]胺 CAS No. 200350-18-1](/img/structure/B2928068.png)
甲基[2-(3-甲基苯氧基)乙基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl[2-(3-methylphenoxy)ethyl]amine” is an organic compound that falls under the category of amines. Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides with ammonia and other amines . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide, is also used . Reductive amination of aldehydes or ketones is another common method .Molecular Structure Analysis
The molecular structure of “Methyl[2-(3-methylphenoxy)ethyl]amine” can be represented by the IUPAC name N-methyl-2-(2-methylphenoxy)ethanamine. The Inchi Code for this compound is 1S/C10H15NO/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” are diverse. Amines can undergo reactions such as alkylation, acylation, and sulfonation . They can also participate in oxidation reactions .Physical And Chemical Properties Analysis
Amines are generally high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . The physical and chemical properties of a specific amine like “Methyl[2-(3-methylphenoxy)ethyl]amine” would depend on its specific structure.科学研究应用
1. Synthesis and Applications of m-Aryloxy Phenols
- Summary of Application : m-Aryloxy phenols, which can be synthesized from compounds like “Methyl[2-(3-methylphenoxy)ethyl]amine”, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions .
- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
2. Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives
- Summary of Application : Phenoxy acetamide and its derivatives, which can be synthesized from compounds like “Methyl[2-(3-methylphenoxy)ethyl]amine”, have been studied for their potential pharmacological activities .
- Methods of Application : The synthesis of phenoxy acetamide derivatives involves the reaction of substituted phenols with chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Results or Outcomes : The synthesized phenoxy acetamide derivatives have shown promising results in terms of safety and efficacy, enhancing the quality of life .
3. Proton NMR Spectroscopy
- Summary of Application : Proton NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful tool used for determining the structure of organic compounds, including “Methyl[2-(3-methylphenoxy)ethyl]amine”. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .
- Methods of Application : The compound is placed in a strong magnetic field, and its hydrogen atoms’ response to radio frequency pulses is measured .
- Results or Outcomes : The resulting spectrum provides information about the number and type of chemical entities in the molecule .
4. Synthesis of Cresol Derivatives
- Summary of Application : Cresols, which can be synthesized from compounds like “Methyl[2-(3-methylphenoxy)ethyl]amine”, are used in the production of antioxidants, disinfectants, and solvents .
- Methods of Application : The synthesis of cresols involves the methylation of phenol with methanol over a solid acid catalyst .
- Results or Outcomes : Cresols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
5. Herbicidal Ionic Liquids
- Summary of Application : Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized. These compounds have potential applications as herbicides .
- Methods of Application : The synthesis of these ionic liquids involves the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
- Results or Outcomes : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
6. Synthesis of Bioactive Natural Products
- Summary of Application : Phenol derivatives, which can be synthesized from compounds like “Methyl[2-(3-methylphenoxy)ethyl]amine”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : The synthesis of these derivatives involves innovative synthetic methods for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results or Outcomes : These compounds impart specific properties and have potential biological activities .
安全和危害
Safety data sheets provide information about the potential hazards of a chemical substance and the necessary safety precautions. For example, a similar compound, N-Ethylmethylamine, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled .
未来方向
The future directions in the study and application of amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” are vast. In medicinal chemistry, there is ongoing research into the synthesis and pharmacological activities of amines and their derivatives as potential therapeutic candidates . This opens up opportunities for the design of new derivatives that could enhance the quality of life .
属性
IUPAC Name |
N-methyl-2-(3-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAUDTDSROSIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(3-methylphenoxy)ethyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)
![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)
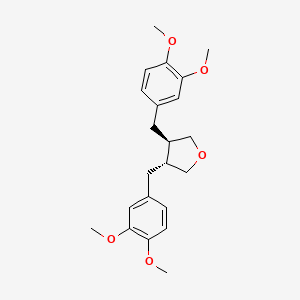
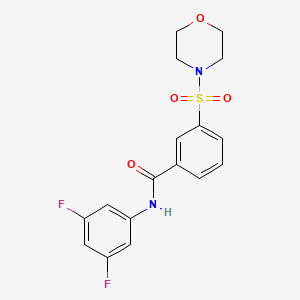
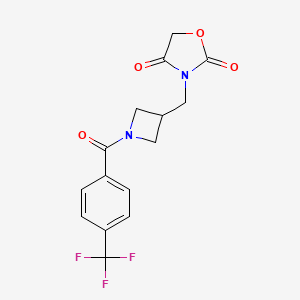
![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
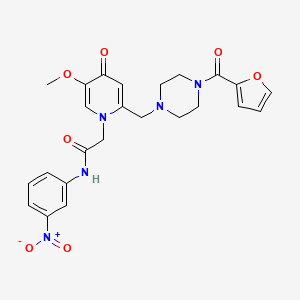
![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)
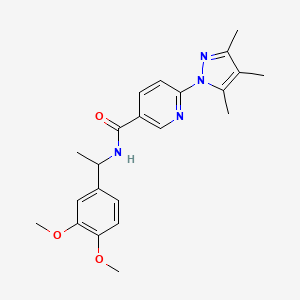
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)